In-Depth Technical Guide: 14-Sulfanyltetradecan-1-ol
In-Depth Technical Guide: 14-Sulfanyltetradecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 14-Sulfanyltetradecan-1-ol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental context, and logical relationships.
Core Chemical Properties
14-Sulfanyltetradecan-1-ol, also known as 14-mercaptotetradecan-1-ol, is a bifunctional long-chain alkanethiol. Its structure consists of a fourteen-carbon aliphatic chain with a hydroxyl group at one terminus and a thiol group at the other. This unique structure imparts both hydrophilic and lipophilic characteristics, as well as reactive sites for further chemical modification.
Table 1: General Chemical Properties of 14-Sulfanyltetradecan-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₀OS | - |
| Molecular Weight | 246.45 g/mol | - |
| CAS Number | 131215-94-6 | ChemSrc |
Table 2: Predicted and Related Compound Properties
| Property | Predicted/Related Value | Related Compound | Source |
| Melting Point | 38-41 °C | 1-Tetradecanol | [3] |
| Boiling Point | 289.3 °C (at 760 mmHg) | 1-Tetradecanol | [3] |
| Density | ~0.82 g/cm³ | 1-Tetradecanol | [3] |
Synthesis and Experimental Protocols
A plausible synthetic route for 14-Sulfanyltetradecan-1-ol can be designed based on established organic chemistry principles, particularly for the synthesis of bifunctional alkanes. A common strategy involves the protection of one functional group while the other is being manipulated.
Proposed Synthetic Pathway
A logical synthetic approach starts from 1,14-tetradecanediol. This pathway involves monobromination, introduction of a protected thiol group, and subsequent deprotection.
Caption: Proposed synthetic pathway for 14-Sulfanyltetradecan-1-ol.
Key Experimental Steps:
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Monobromination of 1,14-Tetradecanediol: The starting diol can be reacted with a brominating agent such as hydrogen bromide (HBr) under controlled conditions to favor the formation of the monobrominated product, 1-bromo-14-hydroxytetradecane.
-
Introduction of a Protected Thiol: The hydroxyl group of the monobrominated intermediate is then protected, for example, as a trityl ether. The resulting compound is reacted with a protected thiol, such as tritylthiol, in the presence of a base to displace the bromide and form a thioether.
-
Deprotection of the Thiol: The trityl protecting group on the sulfur atom is selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the final product, 14-Sulfanyltetradecan-1-ol.[4][5] The use of a scavenger, like triethylsilane, is often employed to capture the liberated trityl cation and prevent side reactions.[6]
Spectral Characterization
While specific spectral data for 14-Sulfanyltetradecan-1-ol is not widely published, the expected spectral features can be predicted based on its functional groups and the analysis of similar long-chain bifunctional molecules.
Table 3: Predicted Spectral Data for 14-Sulfanyltetradecan-1-ol
| Technique | Expected Peaks/Signals | Functional Group Assignment |
| ¹H NMR | ~3.6 ppm (t) | -CH₂-OH |
| ~2.5 ppm (q) | -CH₂-SH | |
| ~1.3 ppm (m) | -SH | |
| 1.2-1.6 ppm (m) | -(CH₂)₁₂- | |
| ¹³C NMR | ~63 ppm | -CH₂-OH |
| ~25 ppm | -CH₂-SH | |
| 25-35 ppm | -(CH₂)₁₂- | |
| IR Spectroscopy | 3200-3500 cm⁻¹ (broad) | O-H stretch |
| 2850-2960 cm⁻¹ (strong) | C-H stretch | |
| 2550-2600 cm⁻¹ (weak) | S-H stretch | |
| Mass Spectrometry | M⁺ at m/z 246.2017 | Molecular Ion |
The ¹H NMR spectrum is expected to show a triplet around 3.6 ppm for the protons of the methylene group adjacent to the hydroxyl group and a quartet around 2.5 ppm for the methylene protons next to the thiol group.[7][8] The thiol proton itself would likely appear as a triplet around 1.3 ppm.[9] The ¹³C NMR would show distinct signals for the carbons attached to the oxygen and sulfur atoms.[10][11] The infrared (IR) spectrum would be characterized by a broad O-H stretching band, strong C-H stretching absorptions, and a weak but characteristic S-H stretching band.[12][13]
Biological Significance and Potential Signaling Pathways
The biological activity of 14-Sulfanyltetradecan-1-ol has not been extensively studied. However, its structural features suggest potential roles in cellular processes, particularly those involving membranes and redox signaling. Long-chain fatty alcohols are known components of cellular membranes and can influence their fluidity and signaling properties.[14] The thiol group is a key functional group in many biological antioxidant systems and can participate in redox-sensitive signaling pathways.
Potential Involvement in Redox Signaling
The thiol group of 14-Sulfanyltetradecan-1-ol can potentially interact with reactive oxygen species (ROS) and participate in thiol-disulfide exchange reactions, which are crucial for regulating protein function and signaling cascades.
Caption: Potential role of 14-Sulfanyltetradecan-1-ol in redox signaling.
It is plausible that 14-Sulfanyltetradecan-1-ol could modulate the activity of signaling proteins through direct interaction with their cysteine residues. However, further research is required to elucidate specific signaling pathways. The long alkyl chain may facilitate its incorporation into cellular membranes, positioning the thiol group to interact with membrane-associated proteins and lipids involved in signal transduction. Long-chain omega-3 fatty acids, for instance, have been shown to influence muscle insulin signaling through the Akt-mTOR-S6K1 pathway.[15] While structurally different, this highlights the potential for long-chain lipids to modulate key signaling cascades.
References
- 1. 1-Tetradecanol - Wikipedia [en.wikipedia.org]
- 2. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Tetradecanol [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H and 13C NMR spectral assignments and conformational analysis of 14 19-nor-neoclerodane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1-Tetradecanol [webbook.nist.gov]
- 14. mdpi.com [mdpi.com]
- 15. Long-chain omega-3 fatty acids regulate bovine whole-body protein metabolism by promoting muscle insulin signalling to the Akt-mTOR-S6K1 pathway and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
